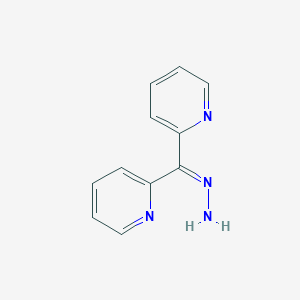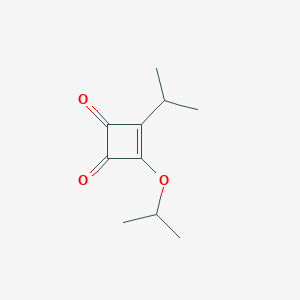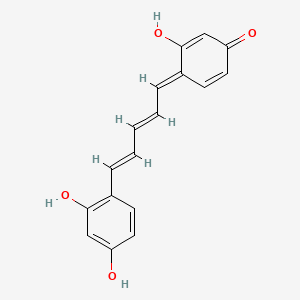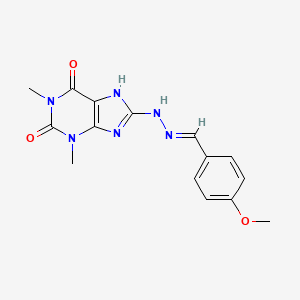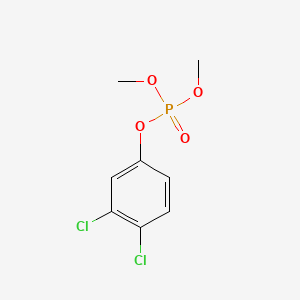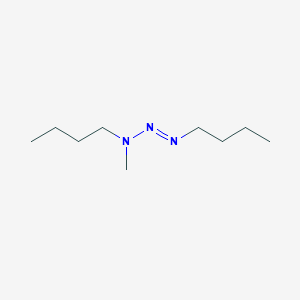
1-Triazene, 1,3-dibutyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1,3-dibutyl-3-methyl- is a chemical compound belonging to the triazene family Triazenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in various fields of science and industry
Preparation Methods
The synthesis of 1-Triazene, 1,3-dibutyl-3-methyl- typically involves the reaction of appropriate amines with nitrosating agents. One common method includes the reaction of dibutylamine with nitrous acid, followed by the addition of methylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Triazene, 1,3-dibutyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the triazene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Triazene, 1,3-dibutyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Triazene, 1,3-dibutyl-3-methyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates that interact with nucleic acids and proteins, potentially disrupting cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed that the compound’s reactivity with biological molecules plays a key role in its effects.
Comparison with Similar Compounds
1-Triazene, 1,3-dibutyl-3-methyl- can be compared with other triazene compounds such as:
- 1-Triazene, 1,3-diphenyl-
- 1-Triazene, 3,3-dimethyl-1-phenyl-
- 1-Triazene, 1,3-dibutyl- These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1-Triazene, 1,3-dibutyl-3-methyl- lies in its specific substituents, which confer distinct reactivity and potential uses.
Properties
CAS No. |
76387-44-5 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(butyldiazenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-4-6-8-10-11-12(3)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
MRBZRTBBWRICTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NN(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


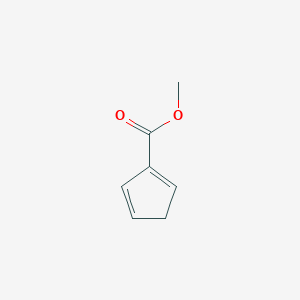
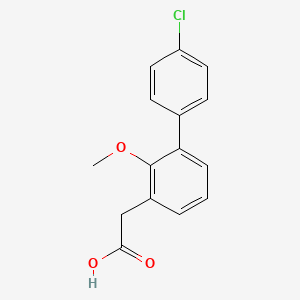
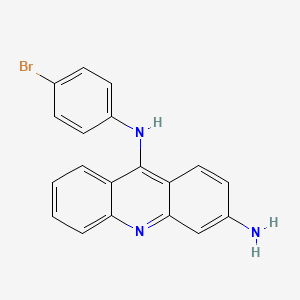

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

